

# Technical Guide: Cbz-NH-PEG2-C2-acid for Advanced Drug Development

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## Compound of Interest

Compound Name: Cbz-NH-PEG2-C2-acid

Cat. No.: B606517

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This technical guide provides an in-depth overview of **Cbz-NH-PEG2-C2-acid**, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a plausible synthesis protocol, and its application in the assembly of PROTACs for targeted protein degradation.

## Core Compound Data

Quantitative data for **Cbz-NH-PEG2-C2-acid** is summarized in the table below for easy reference.

Property	Value	Source
CAS Number	1347750-76-8	[1]
Molecular Weight	311.33 g/mol	[1]
Molecular Formula	C <sub>15</sub> H <sub>21</sub> NO <sub>6</sub>	[1]
IUPAC Name	3-(2-(2-((benzyloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid	N/A
Synonyms	Cbz-N-amido-PEG2-acid, Cbz-NH-PEG2-Propionic acid	[1]
Appearance	White to off-white solid or oil	N/A
Purity	Typically >95%	N/A
Storage	Store at -20°C for long-term storage, protected from light and moisture. For short-term (days to weeks), storage at 0-4°C is acceptable.	N/A
Solubility	Soluble in DMSO, DMF, and other polar organic solvents.	N/A

## Introduction to Cbz-NH-PEG2-C2-acid in PROTAC Technology

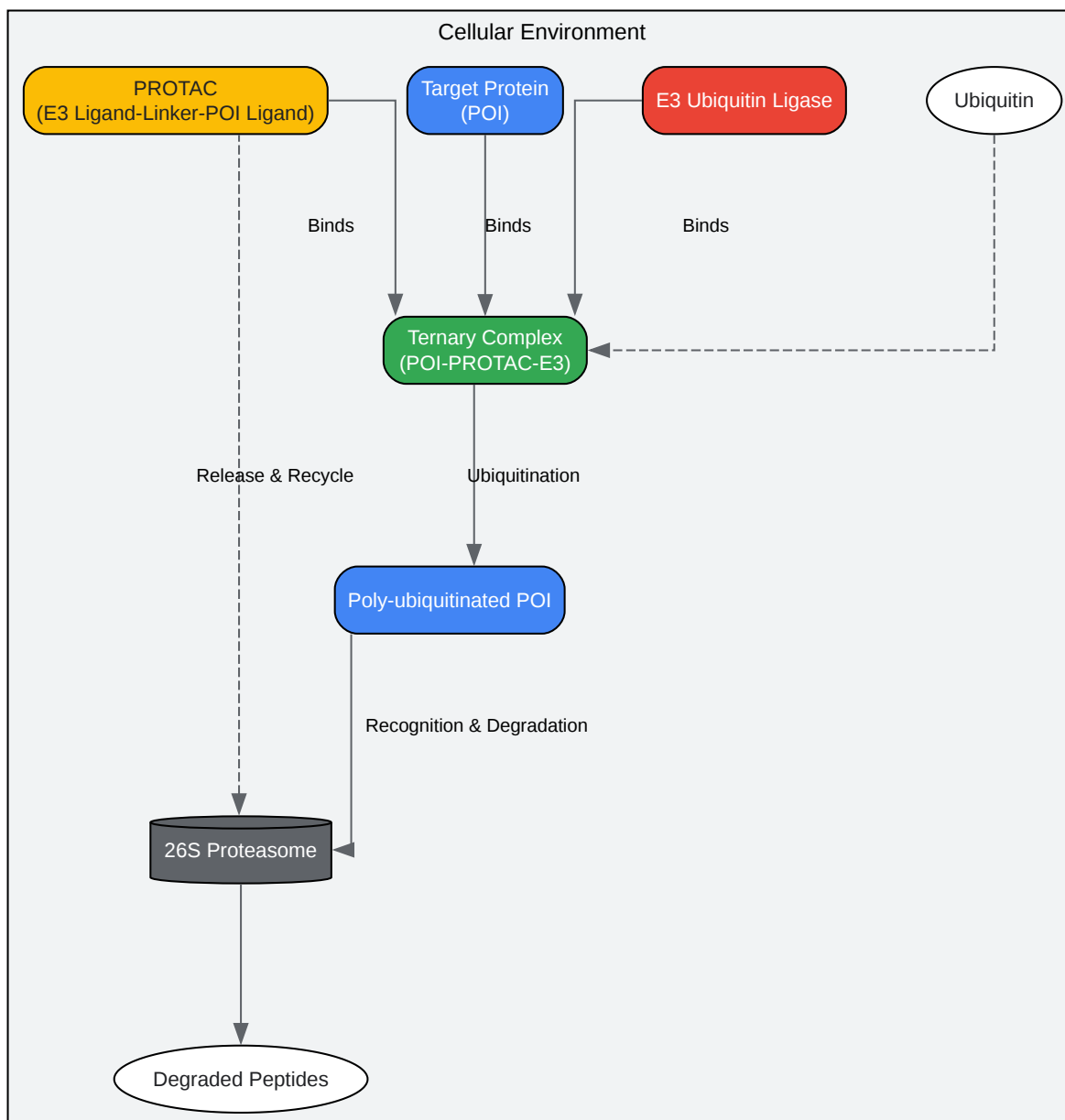
**Cbz-NH-PEG2-C2-acid** is a heterobifunctional linker that plays a pivotal role in the design and synthesis of PROTACs.[2] PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the

molecule's physicochemical properties such as solubility and cell permeability.[4][5] The polyethylene glycol (PEG) component of **Cbz-NH-PEG2-C2-acid** enhances the hydrophilicity and can improve the pharmacokinetic properties of the resulting PROTAC.[2] The Cbz-protected amine and the terminal carboxylic acid provide orthogonal handles for the sequential conjugation of the E3 ligase and POI ligands.[2]

## Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which is facilitated by linkers such as **Cbz-NH-PEG2-C2-acid**.



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Caption: General mechanism of PROTAC-mediated protein degradation.

## Experimental Protocols

This section details a plausible synthetic route for **Cbz-NH-PEG2-C2-acid** and a general protocol for its subsequent use in the synthesis of a PROTAC.

### Synthesis of Cbz-NH-PEG2-C2-acid

A plausible synthetic route for **Cbz-NH-PEG2-C2-acid** is a multi-step process involving the protection of an amino-PEGylated starting material followed by modification to introduce the carboxylic acid moiety.

Materials:

- 2-(2-(2-aminoethoxy)ethoxy)ethanol
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) or other suitable base
- Dichloromethane (DCM)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Jones reagent ( $\text{CrO}_3$  in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
- Diethyl ether
- Silica gel for column chromatography

Procedure:

- Cbz Protection of the Amine:
  - Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol in a suitable solvent such as a mixture of water and dichloromethane.
  - Cool the solution in an ice bath.

- Slowly add benzyl chloroformate and a base (e.g., sodium bicarbonate) to the reaction mixture while stirring vigorously.
- Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
- Perform an aqueous workup, extracting the product into dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected intermediate.
- Oxidation of the Alcohol to a Carboxylic Acid:
  - Dissolve the Cbz-protected intermediate in a suitable solvent like acetone.
  - Cool the solution in an ice bath.
  - Slowly add an oxidizing agent, such as Jones reagent, to the solution.
  - Monitor the reaction by TLC. Upon completion, quench the reaction appropriately (e.g., with isopropanol).
  - Perform a workup to isolate the crude product. This may involve filtration and extraction.
  - Purify the crude product by flash column chromatography on silica gel to obtain the final **Cbz-NH-PEG2-C2-acid**.

## PROTAC Synthesis using Cbz-NH-PEG2-C2-acid

This protocol describes a general two-step process for synthesizing a PROTAC using **Cbz-NH-PEG2-C2-acid**. This involves an initial amide coupling reaction followed by deprotection of the Cbz group and a second amide coupling.

### Part 1: Amide Coupling with the First Ligand (e.g., E3 Ligase Ligand)

Materials:

- **Cbz-NH-PEG2-C2-acid**

- E3 ligase ligand with a free amine group
- Amide coupling reagents (e.g., HATU, HOBt, EDC)
- A non-nucleophilic base (e.g., DIPEA)
- Anhydrous DMF or other suitable aprotic solvent
- HPLC for purification

Procedure:

- Activation of the Carboxylic Acid:
  - Dissolve **Cbz-NH-PEG2-C2-acid** (1 equivalent) in anhydrous DMF.
  - Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
  - Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.<sup>[4]</sup>
- Coupling Reaction:
  - To the activated linker solution, add the E3 ligase ligand (1 equivalent) dissolved in a minimal amount of anhydrous DMF.
  - Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.<sup>[4]</sup>
- Work-up and Purification:
  - Once the reaction is complete, perform an aqueous workup and extract the product.
  - Purify the resulting Cbz-protected E3 ligase-linker conjugate by preparative HPLC.

Part 2: Cbz Deprotection and Amide Coupling with the Second Ligand (e.g., POI Ligand)

Materials:

- Cbz-protected E3 ligase-linker conjugate

- Palladium on carbon (Pd/C, 10%)
- Hydrogen source (e.g., H<sub>2</sub> gas balloon or a hydrogen generator)
- Methanol or other suitable solvent for hydrogenation
- POI ligand with a free carboxylic acid group
- Amide coupling reagents and base as in Part 1
- Anhydrous DMF

Procedure:

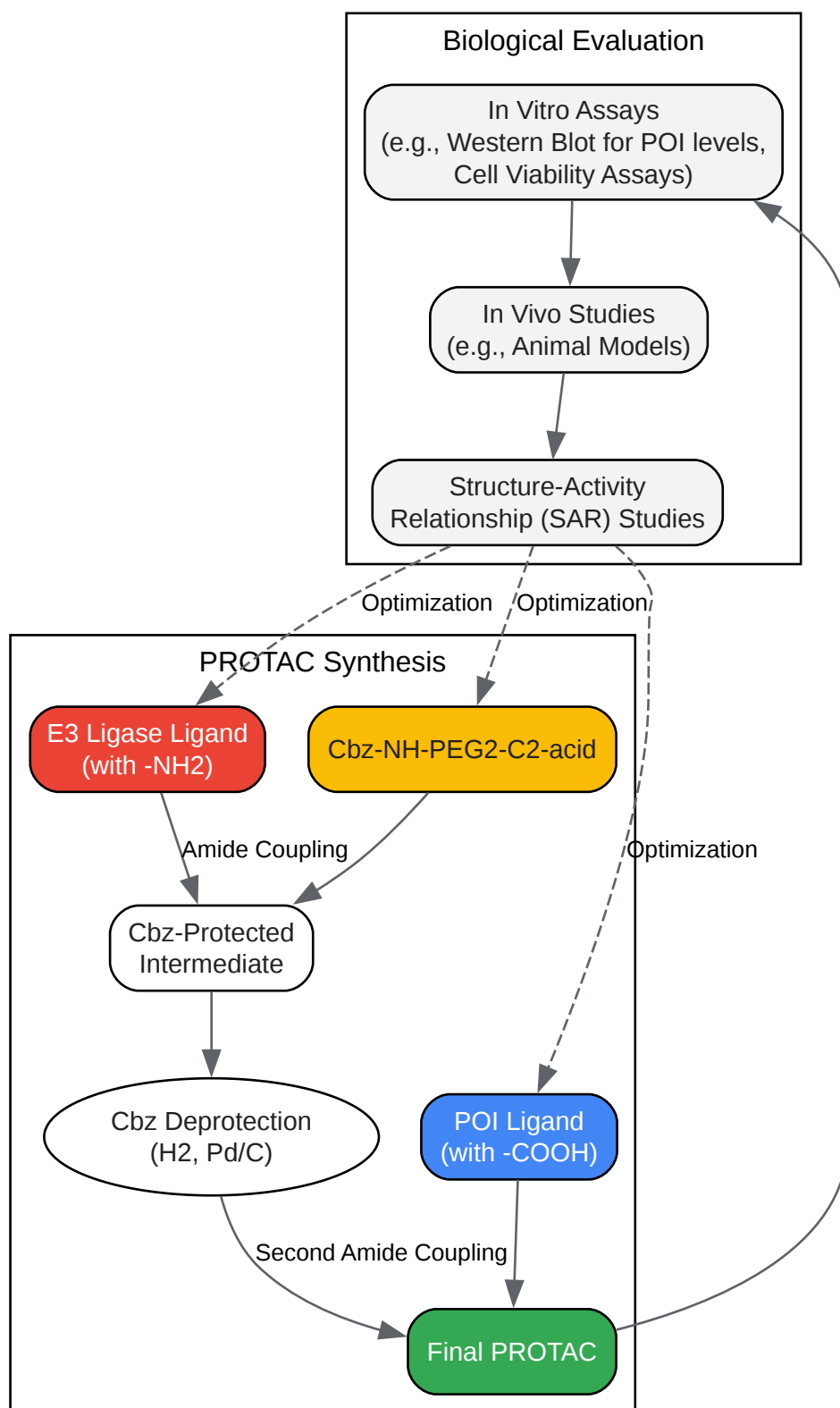
- Cbz Deprotection:
  - Dissolve the purified Cbz-protected conjugate in methanol.
  - Add a catalytic amount of 10% Pd/C.
  - Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the deprotection is complete (monitored by LC-MS).[6]
  - Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-E3 ligase ligand conjugate.
- Second Amide Coupling:
  - In a separate flask, dissolve the POI ligand with a carboxylic acid (1 equivalent) in anhydrous DMF and activate it using a coupling reagent and base as described in Part 1, Step 1.
  - Add the deprotected amine-linker-E3 ligase ligand conjugate (1 equivalent) to the activated POI ligand solution.
  - Stir the reaction at room temperature until completion, monitoring by LC-MS.



- Final Purification:
  - Perform a final workup and purify the crude PROTAC molecule by preparative HPLC to yield the final product.

## Logical Workflow for PROTAC Development

The following diagram outlines the general workflow for the synthesis and application of a PROTAC utilizing a heterobifunctional linker like **Cbz-NH-PEG2-C2-acid**.



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Caption: General workflow for PROTAC synthesis and evaluation.

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